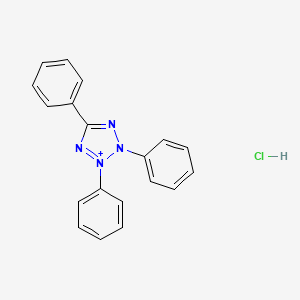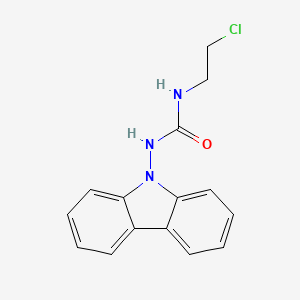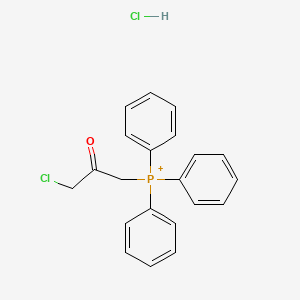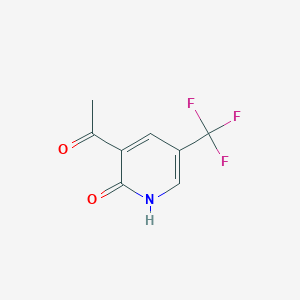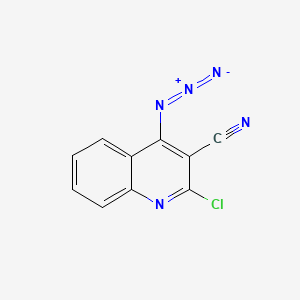![molecular formula C11H13NO4 B12813296 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. The compound’s structure and properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids or their derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and context of use .
相似化合物的比较
- 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 3-(benzo[d][1,3]dioxol-5-yl)-2-propenoic acid
Uniqueness: What sets 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which can influence its reactivity, bioactivity, and overall properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-amino-3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(13)14)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6,12H2,1H3,(H,13,14) |
InChI 键 |
KUHHQKOJDDCWIB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



